molecular formula C8H10N2O5S B13250277 5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide

5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide

Cat. No.: B13250277
M. Wt: 246.24 g/mol
InChI Key: QOHFNZROLXLVOM-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with methoxy (-OCH₃) at position 5, methyl (-CH₃) at position 4, nitro (-NO₂) at position 2, and a sulfonamide (-SO₂NH₂) group at position 1. Sulfonamides are pharmacologically significant due to their stability, metabolic tolerance, and diverse biological activities, including anticancer and anti-inflammatory properties .

Properties

Molecular Formula

C8H10N2O5S

Molecular Weight

246.24 g/mol

IUPAC Name

5-methoxy-4-methyl-2-nitrobenzenesulfonamide

InChI

InChI=1S/C8H10N2O5S/c1-5-3-6(10(11)12)8(16(9,13)14)4-7(5)15-2/h3-4H,1-2H3,(H2,9,13,14)

InChI Key

QOHFNZROLXLVOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 4-methoxy-2-methylbenzene to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The reaction conditions often involve the use of strong acids like sulfuric acid for sulfonation and nitric acid for nitration .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the use of strong acids and the potential hazards associated with nitro compounds.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Methoxy-4-methyl-2-aminobenzene-1-sulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 5-Methoxy-4-carboxy-2-nitrobenzene-1-sulfonamide.

Scientific Research Applications

5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide with analogous sulfonamide derivatives, focusing on substituent effects, synthesis, and biological implications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Functional Groups Synthesis Key Steps Biological Activities
This compound 5-OCH₃, 4-CH₃, 2-NO₂, 1-SO₂NH₂ Sulfonamide, Methoxy, Methyl, Nitro Not specified (hypothetical) Not reported
4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene (4) 4-SO₂Et, 1-OCH₃, 2-NO₂ Ethylsulfonyl, Methoxy, Nitro Nitration with HNO₃ at 100°C VEGFR2 pharmacological fragment
5-(Ethylsulfonyl)-2-methoxy-1,3-dinitrobenzene (4a) 5-SO₂Et, 2-OCH₃, 1,3-NO₂ Ethylsulfonyl, Methoxy, Dinitro Nitration in H₂SO₄/HNO₃ at 60°C Not reported
4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide 4-OCH₃, N-linked indazole Sulfonamide, Methoxy, Indazole Not detailed Anticancer, anti-inflammatory

Key Observations:

Substituent Position and Electronic Effects: The nitro group at position 2 in the target compound is electron-withdrawing, which may enhance electrophilic reactivity compared to ethylsulfonyl groups in compound 4 . Methoxy groups at position 5 (target compound) versus position 1 (compound 4) alter resonance effects. Para-substituted methoxy groups (e.g., in compound 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide) are common in bioactive molecules for optimized receptor binding .

Functional Group Impact: Sulfonamide (-SO₂NH₂) in the target compound enables hydrogen bonding, critical for enzyme inhibition. In contrast, ethylsulfonyl (-SO₂Et) in compounds 4 and 4a reduces hydrogen-bonding capacity but enhances lipophilicity.

Synthesis Methods: Compound 4 is synthesized via nitration of 1-(ethylsulfonyl)-4-methoxybenzene under concentrated HNO₃ at 100°C , whereas compound 4a requires milder conditions (60°C) but employs a dual acid system (H₂SO₄/HNO₃).

The indazole-linked sulfonamide in compound 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide demonstrates anticancer activity, highlighting the role of heterocyclic appendages in modulating bioactivity . The target compound’s methyl and nitro substituents may synergize for targeting inflammation or kinase pathways, though empirical validation is needed.

Biological Activity

5-Methoxy-4-methyl-2-nitrobenzene-1-sulfonamide, a sulfonamide compound, is notable for its unique chemical structure that includes both methoxy and nitro functional groups. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H10N2O4S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_4\text{S}

This structure includes:

  • A methoxy group (-OCH₃)
  • A methyl group (-CH₃)
  • A nitro group (-NO₂)
  • A sulfonamide moiety (-SO₂NH₂)

These groups contribute to the compound's reactivity and biological functions.

Target Enzymes

This compound primarily acts as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS), which is crucial in bacterial folate synthesis pathways. By inhibiting DHPS, the compound disrupts bacterial growth and has potential antimicrobial properties.

Biochemical Pathways

The compound is involved in various biochemical pathways:

  • It interacts with cytochrome P450 enzymes , affecting drug metabolism and leading to the formation of reactive metabolites.
  • It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and apoptosis.

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent .

Cytotoxicity in Cancer Cells

Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For example, at higher concentrations, it has been shown to increase oxidative stress and promote apoptosis in cancer cells, indicating its potential as an anticancer agent .

Study on Antimicrobial Activity

In a recent study examining a series of sulfonamide derivatives, this compound was evaluated for its effectiveness against urease and α-glucosidase enzymes. The results indicated that this compound had comparable activity to standard drugs like acarbose .

CompoundIC50 (µM)Standard Drug IC50 (µM)
This compound3.20 ± 0.408.24 ± 0.08 (Acarbose)
Another Derivative2.50 ± 0.407.80 ± 0.30 (Urease)

Study on Cytotoxic Effects

Another study focused on the cytotoxic effects of this compound on glioblastoma cells showed that treatment led to significant cell death through mechanisms involving DNA damage and apoptosis induction . The following table summarizes the findings:

Concentration (µM)Cell Viability (%)
2.570
550
1020

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